This compound is often used in research settings due to its potential pharmacological activities and applications in synthesizing other chemical entities.
The synthesis of 1-(2,4,5-trichlorophenyl)hydrazine hydrochloride can be achieved through several methods, primarily involving the reaction of hydrazine with 2,4,5-trichlorobenzaldehyde or related chlorinated phenolic compounds.
This method yields 1-(2,4,5-trichlorophenyl)hydrazine hydrochloride as a solid product after cooling and crystallization.
The molecular structure of 1-(2,4,5-trichlorophenyl)hydrazine hydrochloride features a hydrazine functional group attached to a trichlorophenyl moiety.
C1=C(C=C(C(=C1Cl)NN)Cl)Cl.Cl
ADTJGIMHXSBSPS-UHFFFAOYSA-N
1-(2,4,5-Trichlorophenyl)hydrazine hydrochloride can participate in various chemical reactions:
These reactions are significant in synthesizing more complex organic molecules and pharmaceuticals.
The mechanism of action of 1-(2,4,5-trichlorophenyl)hydrazine hydrochloride primarily relates to its role as a precursor in synthesizing biologically active compounds.
Research indicates that derivatives of this compound exhibit antimicrobial and anti-inflammatory properties. The mechanism often involves:
1-(2,4,5-Trichlorophenyl)hydrazine hydrochloride has several applications across different fields:
CAS No.:
CAS No.: 99-18-3
CAS No.: 1349245-31-3
CAS No.: 270928-69-3
CAS No.: 12737-18-7
CAS No.: 4461-52-3